molecular formula C17H27BO3 B8153955 2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8153955
M. Wt: 290.2 g/mol
InChI Key: GJPUOGGPQURNBB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethyl-4-propoxyphenylboronic acid with a dioxaborolane precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3,5-Dimethyl-4-propoxyphenylboronic acid.

    Reduction: 3,5-Dimethyl-4-propoxyphenylborane.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-propoxyphenylboronic acid
  • 2-(3,5-Dimethyl-4-propoxyphenyl)ethanol

Uniqueness

Compared to its analogs, 2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity due to the presence of the dioxaborolane ring. This makes it a valuable reagent in various chemical transformations and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-8-9-19-15-12(2)10-14(11-13(15)3)18-20-16(4,5)17(6,7)21-18/h10-11H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPUOGGPQURNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol (500 mg, 2.02 mmol, 1 eq.), 1-bromopropane (793 mg, 6.45 mmol, 3.2 eq.), and K2CO3 (334 mg, 2.42 mmol, 1.2 eq.) in acetone (20 mL) is heated at 65° C. for 4 days. After cooling to room temperature, the reaction is concentrated, diluted with EtOAc and sequentially washed with H2O and saturated aqueous NaCl. The organic solution is dried over Na2SO4 and concentrated to give 2-(3,5-Dimethyl-4-propoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane as a clear oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
793 mg
Type
reactant
Reaction Step One
Name
Quantity
334 mg
Type
reactant
Reaction Step One

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